molecular formula C19H15ClN4 B117521 2,3,5-Triphenyltetrazolium chloride CAS No. 298-96-4

2,3,5-Triphenyltetrazolium chloride

Cat. No. B117521
CAS RN: 298-96-4
M. Wt: 334.8 g/mol
InChI Key: PKDBCJSWQUOKDO-UHFFFAOYSA-M
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Description

TTC is a redox indicator commonly used in biochemical experiments, especially to indicate cellular respiration . It is a colorless water-soluble dye that turns red when reduced by microorganisms, due to the formation of formazan . It is also used in autopsy pathology to assist identification of post-mortem myocardial infarctions .


Molecular Structure Analysis

TTC has the molecular formula C19H15ClN4 . Its average mass is 336.818 Da and its monoisotopic mass is 336.114166 Da . The structure formula can be found in various chemical databases .


Chemical Reactions Analysis

TTC is used as a redox indicator. In the mitochondria of living cells, it is reduced to a deep red, water-insoluble compound (formazan) . This reaction is irreversible . TTC formazan is brightly colored and can be quantified using a spectrophotometer .


Physical And Chemical Properties Analysis

TTC is a white crystalline powder . It is soluble in water, ethanol, and acetone but insoluble in ether . It has a melting point of 243 °C (decomposition), a pH value of 3.7 (10 g/l, H₂O, 20 °C), a bulk density of 230 kg/m3, and a solubility of 150 g/l .

Scientific Research Applications

Detection and Quantification of Cerebral Infarction

2,3,5-Triphenyltetrazolium chloride (TTC) is utilized as a histopathologic stain for identifying infarcted rat brain tissue. It's been shown to be a reliable method for detecting and quantifying cerebral infarction in rats, with findings being consistent when compared to other staining methods like hematoxylin and eosin (Bederson et al., 1986). Another study confirmed the effectiveness of TTC staining in delineating brain infarcts in rats, demonstrating its accuracy in experimental models of cerebral ischemia (Isayama et al., 1991).

Microbial Detection

TTC serves as a redox indicator in culture media, utilized for detecting pathogenic microorganisms. Its reduction by microbial dehydrogenases produces a red pigment, indicating the presence and growth of microorganisms. This method offers a quicker and effective way to observe microbial growth in various settings, including cosmetics development (Kang et al., 2014).

Redox Indicator in Biological Studies

TTC is proposed as a reagent for studies in cellular physiology. Its application includes locating intracellular sites of dehydrogenase activity in plants and correlating antibiotic action with inhibition of dehydrogenase systems (Pratt & Dufrénoy, 1948).

Assessment of Soil Microbial Activity

TTC-based dehydrogenase assays are employed to measure microbial activity in soil. Most bacterial and actinomycetes colonies in various soils can use TTC as an electron acceptor, a method which helps in assessing the overall soil microbial health (Tarafdar, 2003).

Nitrophenols Detection in Biological Fluids

TTC has been studied for its reaction with nitrophenols, providing a method for the extraction-photometric determination of these compounds in biological fluids. This application showcases its utility in biochemical analyses (Shormanov, 2002).

Evaluation of Fine-Root Vitality and Environmental Stress

TTC, measuring dehydrogenase activity, has been explored as a tool to study fine-root vitality in plants, particularly in response to environmental factors like excess nitrogen. It helps in understanding the impact of environmental stress on plant health (Clemensson-Lindell, 1994).

Safety And Hazards

TTC is a flammable solid. It can cause skin irritation and serious eye irritation . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be used with adequate ventilation and personal protective equipment .

properties

IUPAC Name

2,3,5-triphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDBCJSWQUOKDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

902-00-1 (Parent)
Record name Triphenyltetrazolium chloride
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DSSTOX Substance ID

DTXSID30889340
Record name 2,3,5-Triphenyl-2H-tetrazolium chloride
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Molecular Weight

334.8 g/mol
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Physical Description

Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS]
Record name Triphenyltetrazolium chloride
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Product Name

2,3,5-Triphenyltetrazolium chloride

CAS RN

298-96-4
Record name Triphenyltetrazolium chloride
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Record name Triphenyltetrazolium chloride
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Record name Red tetrazolium
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Record name 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1)
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Record name 2,3,5-Triphenyl-2H-tetrazolium chloride
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Record name 2,3,5-triphenyltetrazolium chloride
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Record name TRIPHENYLTETRAZOLIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25,400
Citations
LE Towill, P Mazur - Canadian Journal of Botany, 1975 - cdnsciencepub.com
Optimum conditions for the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to a water-insoluble red formazan have been determined for suspension tissue cultures of Acer …
Number of citations: 533 cdnsciencepub.com
K Isayama, LH Pitts, MC Nishimura - Stroke, 1991 - Am Heart Assoc
Accurate and reproducible determination of the size and location of cerebral infarcts is critical for the evaluation of experimental focal cerebral ischemia. The purpose of this study was to …
Number of citations: 205 www.ahajournals.org
JB Bederson, LH Pitts, SM Germano, MC Nishimura… - Stroke, 1986 - Am Heart Assoc
We have evaluated the use of 2,3,5-triphenyltetrazolium chloride (TTC) as an histopathologic stain for identification of infarcted rat brain tissue. The middle cerebral artery (MCA) of 35 …
Number of citations: 622 www.ahajournals.org
AM Mattson, CO Jensen, RA Dutcher - Science, 1947 - science.org
AM MATTSON, C. 0. JENSEN, and RA DUTCHER Department of Agricultural and Biological Chemistry, The PennsylvaniaState College The use of triphenyltetrazolium chloride as a …
Number of citations: 215 www.science.org
V Beloti, MAF Barros, JC Freitas, LA Nero… - Revista de …, 1999 - SciELO Brasil
2,3,5-triphenyltetrazolium chloride (TTC) is a dye largely used for enumeration of microbial colonies in solid culture media, being a key component of the dry rehydratable film system …
Number of citations: 87 www.scielo.br
S Jeong, H Kim, J Park, KW Kim, SB Sim, JH Chung - Scientific Reports, 2021 - nature.com
Irreversible electroporation (IRE) is a tissue ablation method, uses short high electric pulses and results in cell death in target tissue by irreversibly permeabilizing the cell membrane. …
Number of citations: 9 www.nature.com
JC Tarafdar - Biology and fertility of soils, 2003 - Springer
Dehydrogenase assays based on the reduction of 2,3,5- triphenyltetrazolium chloride (TTC) to the creaming red-coloured formazan (TPF), have been used to determine microbial …
Number of citations: 114 idp.springer.com
S Sanchez-Bezanilla, M Nilsson, FR Walker… - Frontiers in molecular …, 2019 - frontiersin.org
2,3,5-Triphenyltetrazolium chloride (TTC) staining is a commonly used method to determine the volume of the cerebral infarction in experimental stroke models. The TTC staining …
Number of citations: 23 www.frontiersin.org
E Atkinson, S Melvin, SW Fox - Science, 1950 - science.org
The vital staining properties of" tetrazole"(2, 3, 5-triphenyltetrazolium chloride)(4) and of its various derivatives have been under investigation in this labora-tory for some time (1). An …
Number of citations: 82 www.science.org
LW Roberts - Science, 1951 - science.org
Several workers have reported in this journal that dehydrogenase enzyme systems may be responsible for the reduction of 2, 3, 5-triphenyltetrazolium chloride. Mattson, Jensen, and …
Number of citations: 71 www.science.org

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